molecular formula C6H5N3 B1210150 5H-pyrrolo[3,2-d]pyrimidine CAS No. 272-50-4

5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1210150
CAS No.: 272-50-4
M. Wt: 119.12 g/mol
InChI Key: KDOPAZIWBAHVJB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5H-Pyrrolo[3,2-d]pyrimidine is a bicyclic heterocyclic compound with a fused pyrrole and pyrimidine ring system. Its molecular formula is C₆H₅N₃, molecular weight 119.12 g/mol, and CAS number 272-50-4 . The compound exhibits planar aromaticity, enabling diverse reactivity, including nucleophilic aromatic substitution (SNAr) and electrophilic additions, depending on substituent positions .

Synthesis
Key synthetic routes include:

  • Palladium-catalyzed cross-coupling: Reaction of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by annulation to form the pyrrolo ring .
  • Pyrimido[5,4-c]pyridazine intermediates: Hydrogenolytic ring contraction of pyrimido[5,4-c]pyridazines derived from 6-methyl-5-phenylazopyrimidines .

Applications
The core structure is widely used in medicinal chemistry, particularly in kinase inhibitors, antiviral agents, and nucleoside analogs . Derivatives demonstrate tunable solubility and bioactivity, making them valuable for drug discovery .

Chemical Reactions Analysis

Types of Reactions: Pyrrolopyrimidine undergoes various chemical reactions, including:

    Oxidation: Pyrrolopyrimidine derivatives can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert pyrrolopyrimidine derivatives into their reduced forms.

    Substitution: Pyrrolopyrimidine can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which exhibit diverse biological activities .

Scientific Research Applications

Anticancer Properties

5H-Pyrrolo[3,2-d]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that halogenated analogues of this compound exhibit significant antiproliferative activity across various cancer cell lines.

Case Studies and Findings

  • A study demonstrated that halogenated pyrrolo[3,2-d]pyrimidines showed cytotoxic effects against L1210 leukemia cells with an effective concentration (EC50) range from 0.014 to 14.5 μM. Notably, modifications such as N5 alkyl substitutions resulted in decreased toxicity while maintaining efficacy, with maximum tolerated doses (MTD) increasing from 10 mg/kg to 40 mg/kg .
  • Another investigation into the cellular pharmacodynamics of a novel pyrrolo[3,2-d]pyrimidine compound (AGF347) established its broad-spectrum antitumor efficacy against pancreatic cancer models. The study highlighted mechanisms involving mitochondrial accumulation and modulation of purine biosynthesis pathways .

Antiviral Applications

The compound has also been identified as a promising candidate for antiviral therapies. Pyrrolo[3,2-d]pyrimidine derivatives have been developed to target viral infections effectively.

Key Developments

  • A patent outlines the synthesis and application of pyrrolo[3,2-d]pyrimidine derivatives for treating viral infections. These compounds were shown to inhibit viral replication through specific molecular interactions .
  • The structural modifications of these compounds enhance their bioavailability and efficacy against various viral pathogens.

Cell Cycle Interference

  • Studies indicate that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. For instance, compounds tested on MDA-MB-231 breast cancer cells demonstrated significant accumulation at the G2/M stage after treatment .

Reactive Oxygen Species Modulation

  • The modulation of reactive oxygen species (ROS) levels is another critical mechanism observed in studies involving pyrrolo[3,2-d]pyrimidines. Increased ROS levels can lead to oxidative stress and subsequent cell death in cancerous cells .

Summary of Research Findings

ApplicationKey FindingsReference
AnticancerHalogenated derivatives show EC50 values from 0.014 to 14.5 μM; N-substituted compounds reduce toxicity significantly .
AntiviralDerivatives inhibit viral replication; potential for broad-spectrum applications .
MechanismsInduces G2/M cell cycle arrest; modulates ROS levels leading to apoptosis .

Comparison with Similar Compounds

Structural Analogs: Pyrrolo-Pyrimidine Derivatives

Substituents on the pyrrolo-pyrimidine scaffold significantly alter physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
5H-Pyrrolo[3,2-d]pyrimidine (parent) None 119.12 Planar aromatic core; precursor for functionalization via SNAr or electrophilic substitution
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Br (C7), Cl (C4) 218.48 Electrophilic sites at C4 and C7 enable cross-coupling; used in kinase inhibitor synthesis
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine Cl (C2) 153.57 High melting point (>230°C); pKa ~12.25; suitable for nucleophilic substitutions at C2
4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine Cl (C4), ethyl (N5) 181.63 Enhanced lipophilicity; used in antiviral nucleoside analogs
N4-(4-Methoxyphenyl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine NH₂ (C2, C4), Me (C6), 4-MeOPh (N4) 283.33 Water-soluble; potent kinase inhibition (IC₅₀ < 1 µM)

Key Observations :

  • Halogenated derivatives (e.g., 7-Bromo-4-chloro) show enhanced reactivity in cross-coupling reactions, critical for constructing complex drug candidates .
  • Amino and methoxy substituents improve water solubility and target affinity, as seen in kinase inhibitors .
  • Alkyl groups (e.g., ethyl at N5) increase metabolic stability, making derivatives suitable for oral administration .

Comparison with Other Heterocyclic Systems

5H-Thiazolo[3,2-a]pyrimidine

  • Structural Difference : Replaces the pyrrole ring with a thiazole, introducing a sulfur atom .
  • Bioactivity : Thiazolo derivatives exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~10 µM), relevant for Alzheimer’s disease therapy, unlike pyrrolo-pyrimidines, which primarily target kinases .
  • Synthetic Flexibility : Thiazolo systems require harsher conditions for functionalization due to sulfur’s electron-withdrawing effects .

Imidazo[1,2-a]pyrimidines

  • Structural Difference : Contains an imidazole ring fused to pyrimidine.
  • Reactivity : More electron-rich than pyrrolo-pyrimidines, favoring electrophilic substitutions at C3 and C5.
  • Applications : Anticancer agents (e.g., Alpelisib analogs) targeting PI3Kα .

Physicochemical and Pharmacokinetic Properties

Property This compound 5H-Thiazolo[3,2-a]pyrimidine Imidazo[1,2-a]pyrimidine
Aromaticity High Moderate High
Water Solubility Low (parent); tunable with -NH₂/-OCH₃ substituents Low Moderate
Metabolic Stability Moderate Low (due to sulfur oxidation) High
Bioactivity Targets Kinases, viruses AChE, caspases PI3K, mTOR

Biological Activity

5H-Pyrrolo[3,2-d]pyrimidine is a compound that has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and pharmacokinetics, supported by data tables and relevant case studies.

Overview of this compound

This compound and its derivatives are structurally similar to purine nucleobases, which allows them to interact with biological systems effectively. The compound has been investigated for its ability to inhibit various cancer cell lines and has shown promise as a lead compound for developing new anticancer therapies.

Antiproliferative Activity

Recent studies have demonstrated that halogenated derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The effective concentration (EC50) values for these compounds range widely, indicating variable potency depending on structural modifications.

CompoundEC50 (μM)Cancer Cell Line
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine6.0L1210 leukemia
N5-Alkylated derivative0.83 - 7.3Various cancer cell lines
AGF347Not specifiedPancreatic cancer

These results suggest that structural modifications can enhance the potency and reduce toxicity of these compounds. For instance, N5-alkyl substitutions have been shown to decrease toxicity while retaining antiproliferative efficacy .

The mechanisms by which 5H-pyrrolo[3,2-d]pyrimidines exert their biological effects include:

  • DNA Alkylation : Many studies indicate that these compounds act as DNA alkylators or groove binders, disrupting normal DNA function and leading to cell death. For example, a study using the COMPARE algorithm showed strong correlations between the activity of pyrrolo[3,2-d]pyrimidines and known DNA alkylators .
  • Cell Cycle Arrest : Research has indicated that certain derivatives induce cell cycle arrest at specific phases. For instance, treatment with an active derivative resulted in increased G1 phase cell populations while decreasing S and G2/M phase populations in HepG2 cells .
  • Reactive Oxygen Species (ROS) Generation : Compounds like AGF347 have been shown to deplete glutathione levels and increase ROS production in cancer cells, contributing to their antitumor effects .

Pharmacokinetics

The pharmacokinetic profiles of these compounds are crucial for their therapeutic application. Studies have reported:

  • Metabolism : Many pyrrolo[3,2-d]pyrimidines exhibit rapid metabolism. For instance, one active N5-substituted compound had a plasma half-life of approximately 32.7 minutes before converting into its parent analogue .
  • Toxicity Profiles : The maximum tolerated doses (MTD) vary significantly among compounds. Halogenated derivatives showed MTDs between 5–10 mg/kg initially but increased to 40 mg/kg with N-substituted variants due to reduced toxicity .

Case Studies

Several case studies highlight the efficacy of pyrrolo[3,2-d]pyrimidine derivatives:

  • Pancreatic Cancer : AGF347 was evaluated in models of pancreatic cancer and demonstrated broad-spectrum antitumor efficacy through mechanisms involving mitochondrial accumulation and suppression of key signaling pathways associated with tumor growth .
  • Leukemia Models : In vitro studies on leukemia cell lines showed that certain pyrrolo[3,2-d]pyrimidines could significantly reduce cell viability compared to untreated controls, reinforcing their potential as therapeutic agents against hematological malignancies .

Q & A

Basic Research Questions

Q. What are the key chemical reactions for functionalizing 5H-pyrrolo[3,2-d]pyrimidine?

The core structure undergoes diverse reactions due to its aromatic and heterocyclic nature. Key reactions include:

Reaction TypeMechanismExample Reagents/ConditionsApplication
Substitution Nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (SEAr)Halogens, amines, or alkoxy groups under acidic/basic conditions Introduction of halides or amines for further derivatization
Oxidation/Reduction Selective modification of substituentsNaBH₄ (reduction) or KMnO₄ (oxidation) Tuning electronic properties for biological activity
Cyclization Intramolecular ring closureHeat or acid/base catalysts Synthesis of fused heterocycles (e.g., 9-deazapurines)
These reactions enable structural diversification for biological or material science applications.

Q. What synthetic methodologies are used to construct the this compound core?

Two primary strategies dominate:

  • Thorpe-Ziegler Cyclization : Reacting 3-aminopyrrole derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) to form the bicyclic structure. Yields range from 50–75% depending on substituents .
  • Pyrimido[5,4-c]pyridazine Intermediates : Converting 6-methyl-5-phenylazopyrimidines via formylation (e.g., using BBDM) followed by hydrogenolytic ring contraction. This method avoids harsh nitration conditions . Comparative studies suggest Thorpe-Ziegler is preferred for simplicity, while pyrimidopyridazine routes offer scalability for C-nucleoside analogues .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Catalyst Screening : Use Pd/C or Raney Ni for hydrogenolysis steps to minimize side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Temperature Control : Maintaining 80–100°C during formylation prevents premature decomposition . For example, compound 9 (4-amino-5-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile) achieved 85% yield via refluxing in ethanol-DMF .

Q. How do structural modifications influence TLR7 agonist activity in pyrrolo[3,2-d]pyrimidine derivatives?

  • Substituent Position : C-2 and C-4 substitutions (e.g., 2-butoxy, 4-amine) enhance TLR7 binding by mimicking adenosine motifs .
  • Crystallinity : Form A of 2-butoxy-7-(4-(pyrrolidin-1-ylmethyl)-benzyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine exhibits improved solubility and bioavailability .
  • Bioisosteric Replacement : Fluorine or chlorine at C-5 increases metabolic stability without compromising affinity . Activity assays (e.g., NF-κB luciferase reporter) validate these trends, with EC₅₀ values ranging from 0.1–10 µM .

Q. How can contradictory biological data for structurally similar derivatives be resolved?

  • Orthogonal Assays : Combine in vitro (e.g., kinase inhibition ) and in vivo models (e.g., xenograft tumors ) to confirm target engagement.
  • Structural Analysis : X-ray crystallography or NMR to identify conformational changes affecting activity . For instance, PROTACs derived from thieno[3,2-d]pyrimidines showed divergent FAK degradation efficiencies due to linker flexibility .

Q. What computational tools predict the bioactivity of novel this compound compounds?

  • Docking Studies : AutoDock Vina or Schrödinger Suite for TLR7 binding pocket analysis .
  • QSAR Models : Correlate Hammett constants (σ) of substituents with IC₅₀ values .
  • MD Simulations : Assess stability of crystalline forms under physiological conditions . These methods reduce experimental screening costs by 40–60% in early-stage drug discovery .

Q. Methodological Considerations

  • Data Contradictions : Discrepancies in reaction yields (e.g., 50% vs. 85% for compound 9 ) often arise from solvent purity or catalyst aging . Replicate experiments under inert atmospheres (Ar/N₂) to ensure consistency .
  • Characterization : Use HRMS and ¹³C-NMR to distinguish regioisomers (e.g., C-7 vs. C-9 substitutions) .

Properties

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOPAZIWBAHVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346584
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-50-4
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-pyrrolo[3,2-d]pyrimidine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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